

Starting materials for "1-Pentanol, 5-(p-aminophenoxy)-" synthesis

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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

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Technical Guide: Synthesis of 5-(4-Aminophenoxy)pentan-1-ol

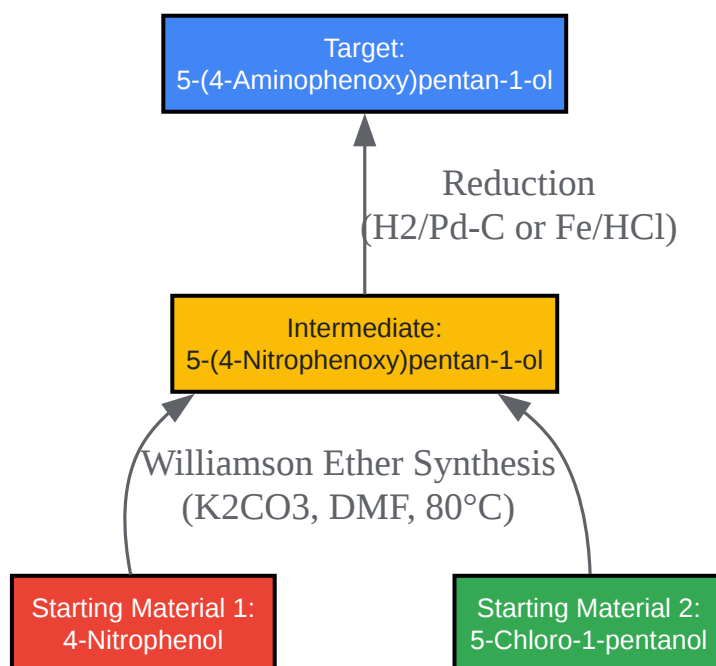
Executive Summary

This technical guide details the robust synthesis of 5-(4-aminophenoxy)pentan-1-ol (CAS: 73030-26-3), a critical intermediate frequently employed in the development of liquid crystalline materials, functionalized polymers, and pharmaceutical precursors.

The synthesis strategy prioritizes the Nitro-Reduction Route, favored for its scalability and impurity control compared to direct amination or unprotected aminophenol alkylation. This pathway utilizes 4-Nitrophenol and 5-Chloro-1-pentanol as the primary starting materials. This document provides a deep dive into material specifications, reaction kinetics, and self-validating experimental protocols.

Retrosynthetic Analysis

To ensure high fidelity in the final product, we deconstruct the target molecule into stable, commercially available precursors. The disconnection reveals an ether linkage formed via nucleophilic substitution, followed by a functional group interconversion (nitro to amine).



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Figure 1: Retrosynthetic disconnection showing the primary precursors and the two-step assembly logic.

Primary Starting Materials: Specifications & Handling

The quality of the final amine is strictly dependent on the purity of the alkylating agent and the phenol source.

Material Specifications Table

Material	CAS No.	MW (g/mol)	Purity Req.[1] [2]	Critical Impurities to Monitor
4-Nitrophenol	100-02-7	139.11	>99%	2-Nitrophenol (isomer), Phenol (inhibits reaction)
5-Chloro-1-pentanol	5259-98-3	122.59	>97%	1,5-Dichloropentane (leads to dimers), Tetrahydropyran
Potassium Carbonate	584-08-7	138.21	Anhydrous	Water (hydrolyzes alkyl halide)
Palladium on Carbon	7440-05-3	N/A	10% loading	Sulfur (poisons catalyst)

Technical Deep Dive

4-Nitrophenol (The Nucleophile):

- **Role:** Provides the aromatic core. The nitro group acts as a masked amine, preventing N-alkylation side reactions that would occur if 4-aminophenol were used directly.
- **Handling:** pKa is ~7.15. It requires a base like

to form the phenoxide anion. Ensure the material is free of the ortho-isomer, which is a common byproduct of nitration and difficult to separate after alkylation.

5-Chloro-1-pentanol (The Electrophile):

- **Role:** Introduces the C5 alkyl chain with a terminal alcohol.
- **Stability:** This reagent can cyclize to form tetrahydropyran (THP) under strongly acidic or basic conditions at high heat.

- Causality: We select the chloro derivative over the bromo derivative for cost efficiency and stability, adding Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to boost reactivity without the instability of the bromo-analog.

Experimental Protocols

Phase 1: Etherification (O-Alkylation)

Objective: Synthesize 5-(4-nitrophenoxy)pentan-1-ol. Mechanism:

Nucleophilic Substitution.

Protocol:

- Setup: Charge a 3-neck round bottom flask with 4-Nitrophenol (1.0 equiv) and Anhydrous (1.5 equiv).
- Solvation: Add DMF (Dimethylformamide) or Acetonitrile (10 mL/g of phenol). Note: DMF accelerates the reaction due to high polarity but is harder to remove.
- Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.
- Addition: Add 5-Chloro-1-pentanol (1.1 equiv) and a catalytic amount of KI (0.1 equiv).
- Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
- Workup:
 - Cool to RT and pour into ice water (precipitates the product).
 - Extract with Ethyl Acetate (3x).
 - Wash organic layer with 1M NaOH (removes unreacted nitrophenol) and Brine.
 - Dry over
and concentrate.

- Yield Target: >85% as a pale yellow solid/oil.

Phase 2: Nitro Reduction

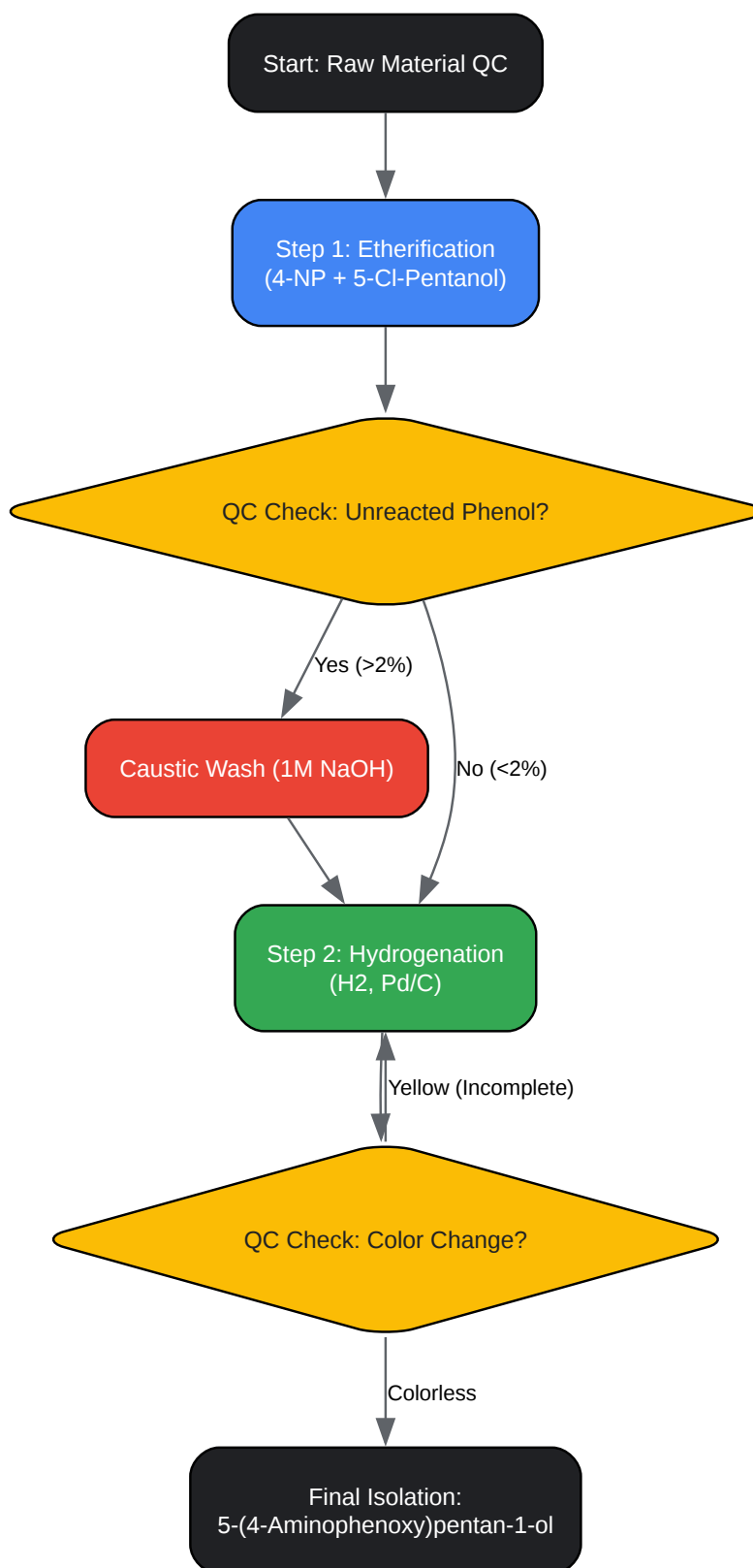
Objective: Convert the nitro group to the target amine. Method: Catalytic Hydrogenation (Cleanest profile).

Protocol:

- Setup: Dissolve the Phase 1 Intermediate in Ethanol or Methanol.
- Catalyst: Add 10% Pd/C (5-10 wt% relative to substrate).
- Atmosphere: Purge system with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in an autoclave).
- Reaction: Stir vigorously at RT for 4–6 hours.
 - Self-Validating Check: The yellow color of the nitro compound should fade to colorless or pale pink.
- Workup:
 - Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.
 - Concentrate the filtrate to obtain the crude amino-alcohol.
- Purification: Recrystallization from Ethanol/Ether or column chromatography if necessary.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.



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Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to prevent impurity carryover.

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